molecular formula C13H7NO4 B2472655 Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- CAS No. 591212-59-8

Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)-

Cat. No. B2472655
CAS RN: 591212-59-8
M. Wt: 241.202
InChI Key: NLAOIUUAKIHRHL-UHFFFAOYSA-N
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Description

Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- is a chemical compound that belongs to the class of isoindole derivatives. It has been found to have potential applications in the field of scientific research, particularly in the areas of drug discovery and development. The purpose of

Scientific Research Applications

Chemical Reactions and Properties

  • Formylation vs. Alkylation : Isoindole-1,3(2H)-dione derivatives are involved in reactions like formylation and alkylation. One study examined 2,2'-(Formamidedi-1,2-ethanediyl)bis[1H-isoindole-1,3-(2H)-dione] as a product of formylation reaction, demonstrating more efficiency compared to base-promoted alkylation (Barrett, Kahwa, & Williams, 1996).

  • Structural Rearrangement in Synthesis : Diketopyrrolopyrroles with isoindole derivatives undergo structural rearrangement, producing chromophores like furo[2,3-f]isoindole-5,8-diones. These have significant photophysical properties and potential applications in dye synthesis (Vakuliuk et al., 2017).

  • Palladium-Catalyzed Reduction : Studies on palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines) showed that certain isoindoline derivatives could be reduced to tetrahydro-2H-isoindoles (Hou et al., 2007).

Biological and Medicinal Applications

  • Anticancer Activity : Isoindole-1,3(2H)-dione derivatives have shown anticancer activity against various cancer cell lines, with the activity depending on different substituents attached to the compound. This has implications for developing new anticancer drugs (Tan et al., 2020).

  • Xanthine Oxidase Inhibition : Certain isoindole-1,3-dione derivatives have been evaluated for their xanthine oxidase inhibitory activities, an enzyme associated with gout and hyperuricemia. This research contributes to the understanding of potential therapeutic applications (Gunduğdu et al., 2020).

  • Serotonin Receptor Affinity and Phosphodiesterase Inhibition : Isoindole-1,3-dione derivatives have been studied for their affinity to serotonin receptors and inhibition of phosphodiesterase 10A, suggesting potential use in antipsychotic therapies (Czopek et al., 2020).

Optical Properties and Synthesis

  • Optical Properties : Isoindole-1,3-dione compounds have been synthesized and their optical properties, such as absorbance and refractive index, have been studied, indicating potential applications in material science (Tan et al., 2018).

  • Facile Synthesis Methods : Research has developed facile methods for synthesizing 1H-isoindole-1,3(2H)-diones, which can be beneficial in pharmaceutical and chemical industries (Nikpour, Kazemi, & Sheikh, 2006).

properties

IUPAC Name

5-(1,3-dioxoisoindol-5-yl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO4/c15-6-8-2-4-11(18-8)7-1-3-9-10(5-7)13(17)14-12(9)16/h1-6H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAOIUUAKIHRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)-

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